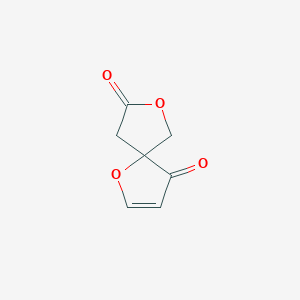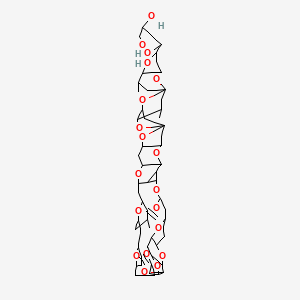
CID 11972518
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halichondrin A, 12,13-dideoxy- is a complex marine natural product derived from sea sponges. It belongs to the halichondrin class of compounds, which are known for their potent antitumor properties. These compounds have garnered significant interest due to their unique structure and potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 11972518 is highly challenging due to its complex structure, which includes multiple chiral centers and intricate ring systems. The total synthesis involves several key steps:
Catalytic Asymmetric Reactions: The synthesis begins with the formation of chiral centers using catalytic asymmetric reactions, such as the Nozaki–Hiyama–Kishi reaction.
Fragment Coupling: The molecule is assembled through the coupling of smaller fragments.
Final Assembly: The final assembly of the molecule requires precise control over reaction conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is not yet feasible due to the complexity of its synthesis. advances in synthetic chemistry have made it possible to produce sufficient quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Halichondrin A, 12,13-dideoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halichondrin A, 12,13-dideoxy- can undergo substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as organolithium or Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Halichondrin A, 12,13-dideoxy- has several scientific research applications:
Wirkmechanismus
Halichondrin A, 12,13-dideoxy- exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound’s unique mechanism of action distinguishes it from other microtubule-targeting agents .
Vergleich Mit ähnlichen Verbindungen
Halichondrin A, 12,13-dideoxy- is part of a family of compounds that includes halichondrin B and its synthetic analog, eribulin mesylate. These compounds share similar structures and mechanisms of action but differ in their potency and clinical applications .
Halichondrin B: A naturally occurring compound with potent antitumor activity.
Eribulin Mesylate: A simplified synthetic analog of halichondrin B, approved for the treatment of metastatic breast cancer.
Halichondrin A, 12,13-dideoxy- is unique due to its specific structural features and the challenges associated with its synthesis .
Eigenschaften
Molekularformel |
C60H86O19 |
|---|---|
Molekulargewicht |
1111.3 g/mol |
InChI |
InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37?,38+,39?,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 |
InChI-Schlüssel |
FXNFULJVOQMBCW-ASENVUHVSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2CCC3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9CC(C1=C)O2)C |
Kanonische SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Synonyme |
halichondrin A, 12,13-dideoxy- halichondrin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)

![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)
![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)

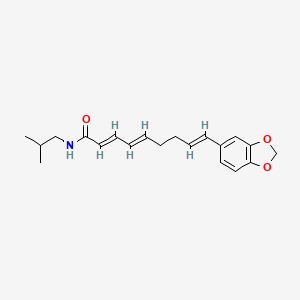
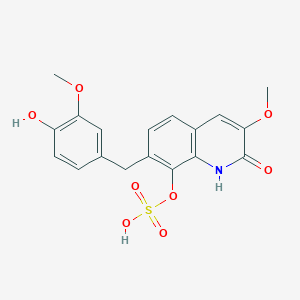

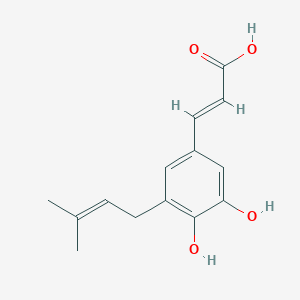
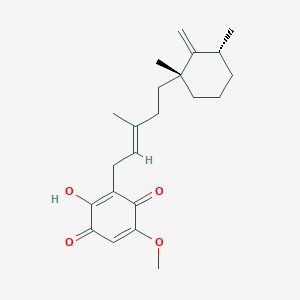
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(dimethylcarbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249495.png)
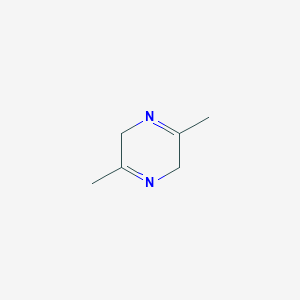
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)
